N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-based compound with a complex structure featuring a dimethylaminoethyl side chain, a 3-methoxybenzamide group, and a 4-methylsulfonyl-substituted benzo[d]thiazole core. Its design incorporates features common to bioactive molecules, including hydrogen-bonding motifs (methoxy, sulfonyl groups) and a cationic dimethylaminoethyl moiety for enhanced solubility and target interaction.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2.ClH/c1-22(2)11-12-23(19(24)14-7-5-8-15(13-14)27-3)20-21-18-16(28-20)9-6-10-17(18)29(4,25)26;/h5-10,13H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJYWMGLAHJADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways depending on the specific derivative and target. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin, which are involved in the inflammatory response.
Biological Activity
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential therapeutic applications. Its molecular formula is C20H24ClN3O4S2, and it has garnered attention for its biological activity, particularly in neuropharmacology.
The compound exhibits a multifaceted mechanism of action, primarily through the inhibition of specific enzymes involved in neurotransmitter regulation. Notably, it has demonstrated significant inhibitory effects on monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), which are crucial in the metabolism of neurotransmitters such as serotonin and acetylcholine.
Enzyme Inhibition Studies
Recent studies have shown that derivatives of this compound, particularly those similar to it, possess notable inhibitory potency against MAO-B and BuChE. For instance, a related compound was found to have an IC50 value of 14.80 ± 5.45 μM for MAO-B inhibition, indicating its potential utility in treating conditions like depression and Alzheimer's disease due to improved neurotransmitter availability .
Neuroprotective Effects
Research indicates that this compound may also exhibit neuroprotective properties. In animal models, compounds with similar structures have been shown to reduce immobility time in forced swim tests (FST), suggesting antidepressant-like effects. This aligns with findings that suggest the compound can penetrate the blood-brain barrier effectively, making it a candidate for treating neurodegenerative diseases complicated by mood disorders .
Cytotoxicity Assessment
Cytotoxicity studies using the MTT assay have demonstrated that at effective concentrations, cell viability remains above 90%, indicating a favorable safety profile for this compound in therapeutic contexts .
Study 1: Inhibitory Potency Against MAO-B and BuChE
In a comparative study evaluating several benzothiazole derivatives, one derivative exhibited significant inhibition rates against BuChE (77.76%) while showing minimal activity against acetylcholinesterase (AChE). The results suggest that structural modifications can enhance enzyme selectivity, which is crucial for developing targeted therapies .
Study 2: Molecular Docking Analysis
Molecular docking studies have elucidated the binding interactions of this compound with MAO-B and BuChE. These studies indicated that specific functional groups on the benzothiazole ring significantly influence binding affinity and inhibitory activity, paving the way for rational drug design .
Table: Summary of Biological Activities
| Activity | Target | IC50 Value (μM) | Comments |
|---|---|---|---|
| MAO-B Inhibition | Monoamine Oxidase B | 14.80 ± 5.45 | Significant inhibition observed |
| BuChE Inhibition | Butyrylcholinesterase | Not specified | High selectivity over AChE |
| Cytotoxicity | L929 Cells | >90% viability | Non-toxic at effective concentrations |
| Neuroprotective Effects | Animal Model | Reduced immobility | Suggests potential antidepressant effects |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic properties. It has been investigated as a candidate for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The benzo[d]thiazole moiety is known for its role in anticancer activity, making this compound a subject of interest in the development of anticancer drugs.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[d]thiazole showed significant cytotoxicity against several cancer cell lines, suggesting that N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride could be further explored for similar effects .
Neuropharmacology
The compound's dimethylaminoethyl group suggests potential central nervous system activity, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.
Neuroprotective Effects
Preliminary studies have indicated that compounds with similar functionalities may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Data Table: Neuroprotective Compounds Comparison
| Compound Name | Mechanism of Action | Target Disease |
|---|---|---|
| Compound A | NMDA receptor antagonist | Alzheimer's Disease |
| Compound B | Dopamine reuptake inhibitor | Parkinson's Disease |
| This compound | Potential modulation of neurotransmitters | Various neurodegenerative disorders |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological assessments are necessary to evaluate mutagenicity and other potential adverse effects.
Mutagenicity Testing
According to the JICOSH database, compounds with structural similarities have been evaluated for mutagenic potential, which is essential for determining their suitability as drug candidates .
Case Study:
In a recent evaluation, a related compound was tested for mutagenicity using the Ames test, which assesses the mutagenic potential of chemical compounds on non-pathogenic strains of Salmonella typhimurium. Results indicated no significant mutagenic activity, suggesting a favorable safety profile .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylsulfonyl group in the target compound (electron-withdrawing) may enhance metabolic stability compared to 4-ethyl (electron-donating) or 4-methoxy analogues, as sulfonyl groups reduce susceptibility to oxidative degradation .
- Solubility: The dimethylaminoethyl moiety contributes to water solubility across all analogues, but the 6-ethoxy substituent in may reduce solubility due to increased hydrophobicity.
- Bioactivity : Compounds with methylthio or sulfonyl groups (e.g., ) have shown enhanced interactions with enzymes like urease or kinases, as these groups participate in hydrophobic or hydrogen-bonding interactions .
Q & A
What are the optimal synthetic routes for this compound, considering its complex substituents?
Basic Research Focus:
The compound’s synthesis involves multi-step reactions, including amide coupling, protection/deprotection strategies, and sulfonylation. A typical approach involves:
- Step 1 : Reacting a substituted benzothiazole-2-amine with 3-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base to form the secondary amide core .
- Step 2 : Introducing the dimethylaminoethyl group via nucleophilic substitution or reductive amination. Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde) are often used to prevent side reactions, followed by HCl salt formation .
- Step 3 : Sulfonylation at the 4-position of the benzothiazole ring using methylsulfonyl chloride under anhydrous conditions .
Advanced Research Focus:
Optimizing regioselectivity for sulfonylation is critical. Competing reactions at the methoxy or dimethylamino groups can be mitigated by:
- Temperature control : Sulfonylation at 0–5°C reduces unwanted side reactions.
- Protecting groups : Temporary protection of the dimethylaminoethyl group with Boc prior to sulfonylation improves yield .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
How can spectroscopic methods (NMR, MS) be applied to characterize this compound?
Basic Research Focus:
- 1H NMR : Key signals include:
- Dimethylamino protons at δ 2.2–2.4 ppm (singlet, 6H).
- Methoxy group at δ 3.7–3.8 ppm (singlet, 3H).
- Aromatic protons from the benzothiazole (δ 7.4–8.2 ppm) and benzamide (δ 6.9–7.5 ppm) .
- ESI-MS : Look for [M+H]+ and [M−NH3+H]+ fragments due to HCl salt dissociation. Exact mass should match the molecular formula (C₂₂H₂₇ClN₄O₄S₂; calc. 535.12 g/mol) .
Advanced Research Focus:
- 13C NMR and DEPT-135 : Confirm quaternary carbons (e.g., carbonyl groups at ~170 ppm) and distinguish between methoxy (δ 55–56 ppm) and methylsulfonyl (δ 44–45 ppm) carbons.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and verify connectivity between the benzothiazole and benzamide moieties .
What analytical techniques are suitable for assessing purity and stability?
Basic Research Focus:
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Retention time and peak symmetry indicate purity (>98% by area) .
- TLC : Monitor reactions using silica gel plates (ethyl acetate:hexane = 1:1; Rf ~0.4 under UV 254 nm).
Advanced Research Focus:
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity of the HCl salt.
- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding between the amide and sulfonyl groups) to confirm stereoelectronic effects on stability .
How can solubility challenges in biological assays be addressed?
Basic Research Focus:
- Solubility screening : Test DMSO stock solutions (10 mM) diluted in PBS or cell culture media. Precipitation at <1% DMSO suggests formulation issues.
- Salt forms : Compare hydrochloride vs. freebase solubility in aqueous buffers .
Advanced Research Focus:
- Co-crystallization with cyclodextrins : Improves aqueous solubility via host-guest interactions.
- Pro-drug strategies : Introduce phosphate or ester groups on the methoxy or dimethylamino moieties for enhanced bioavailability .
How to resolve conflicting bioactivity data across studies?
Basic Research Focus:
- Dose-response standardization : Use a common assay (e.g., ATP-based viability in HEK293 cells) with internal controls (e.g., staurosporine as a reference inhibitor).
- Batch variability : Compare multiple synthesis batches via LC-MS to rule out impurity-driven discrepancies .
Advanced Research Focus:
- Target engagement studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct binding to purported targets (e.g., kinase enzymes).
- Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity pulldowns to identify confounding interactions .
What strategies improve metabolic stability of the trifluoromethyl group?
Advanced Research Focus:
- Isotope labeling : Track metabolic fate using ¹⁹F-NMR or ¹⁴C-labeled analogs in hepatocyte assays.
- Enzymatic shielding : Introduce steric hindrance near the trifluoromethyl group via ortho-substituents on the benzamide ring .
How can computational methods predict target interactions?
Advanced Research Focus:
- Docking studies : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., PFOR enzyme in Trypanosoma brucei) to model amide-anion interactions .
- MD simulations : Simulate binding stability over 100 ns trajectories to assess residence time and conformational flexibility .
What scale-up strategies maintain purity during synthesis?
Advanced Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
